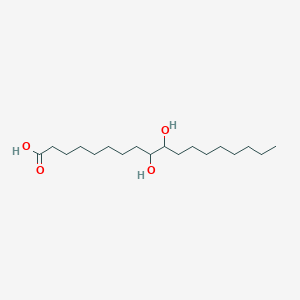

9,10-Dihydroxystearic acid

Descripción

Propiedades

IUPAC Name |

9,10-dihydroxyoctadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O4/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,19-20H,2-15H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACHUYIREGFMSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870475 |

Source

|

| Record name | 9,10-Dihydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-87-6, 93923-70-7 |

Source

|

| Record name | 9,10-Dihydroxystearic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dihydroxystearic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium (9 or 10)-hydroxy-(10 or 9)-oxidooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093923707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dihydroxystearic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Dihydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dihydroxystearic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium (9 or 10)-hydroxy-(10 or 9)-oxidooctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 9,10-Dihydroxystearic Acid from Oleic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 9,10-dihydroxystearic acid (DHSA) from oleic acid. It includes detailed experimental protocols for various synthetic methods, a comparative analysis of their efficiencies, and an exploration of the biological significance of DHSA, particularly its role as a peroxisome proliferator-activated receptor (PPAR) agonist.

Introduction

9,10-Dihydroxystearic acid is a dihydroxy fatty acid derived from the oxidation of oleic acid, a monounsaturated omega-9 fatty acid abundant in various vegetable oils. DHSA has garnered significant interest in the pharmaceutical and cosmetic industries due to its unique physicochemical properties and biological activities. Notably, it has been identified as an agonist for PPARs, nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, as well as inflammation. This guide details the primary methods for the chemical synthesis of DHSA from oleic acid, providing researchers with the necessary information to produce and evaluate this promising compound.

Synthetic Methodologies

The synthesis of 9,10-dihydroxystearic acid from oleic acid primarily involves the dihydroxylation of the carbon-carbon double bond. The main approaches include oxidation with potassium permanganate (B83412), in situ generation of performic acid, and other catalytic methods.

Dihydroxylation using Potassium Permanganate

This classic method involves the oxidation of oleic acid with potassium permanganate in an alkaline solution. The reaction proceeds via a syn-addition mechanism, resulting in the formation of a cyclic manganate (B1198562) ester intermediate, which is subsequently hydrolyzed to yield the cis-diol.

Dihydroxylation using Performic Acid (in situ)

This method utilizes the in situ formation of performic acid from the reaction of formic acid and hydrogen peroxide. Performic acid then epoxidizes the double bond of oleic acid, followed by acid- or base-catalyzed hydrolysis of the epoxide to yield the trans-diol.

Catalytic Dihydroxylation

Various catalysts can be employed to facilitate the dihydroxylation of oleic acid. One such method involves the use of phosphotungstic acid as a catalyst in the presence of hydrogen peroxide. This approach offers the advantage of milder reaction conditions and potentially higher selectivity.

Comparative Data of Synthetic Methods

The following table summarizes the key quantitative data for the different synthetic methods described, allowing for easy comparison of their efficiencies.

| Method | Reagents | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Potassium Permanganate | Oleic acid, NaOH, KMnO₄, Na₂SO₃, HCl | None | 10 | 1 hour | 87 | [1] |

| Performic Acid (in situ) | Oleic acid, Formic acid, H₂O₂ | None | 40 | 3 hours | ~40-48 (recrystallized) | [2] |

| Catalytic (Phosphotungstic Acid) | Oleic acid, H₂O₂ | Phosphotungstic acid | 70 | 3 hours | 88 | [3] |

Detailed Experimental Protocols

Synthesis of erythro-9,10-Dihydroxystearic Acid via Potassium Permanganate Oxidation

This protocol is adapted from a well-established method for the cis-dihydroxylation of oleic acid.[1]

Materials:

-

Oleic acid (technical grade, ~90%)

-

Sodium hydroxide (B78521) (NaOH)

-

Potassium permanganate (KMnO₄)

-

Sodium sulfite (B76179) (Na₂SO₃) or sodium disulfite (Na₂S₂O₅)

-

Concentrated hydrochloric acid (HCl)

-

Petroleum ether (60-80 °C)

-

Deionized water

-

Ice

Equipment:

-

Beaker (500 mL or 5 L depending on scale)

-

Magnetic stirrer and stir bar

-

Heating plate

-

Suction filtration apparatus (Büchner funnel, filter flask)

-

Mortar and pestle

-

Desiccator

Procedure (1.00 mmol scale):

-

In a 500 mL beaker, dissolve 314 mg (7.85 mmol) of NaOH in 32 mL of water.

-

Add 314 mg (1.00 mmol) of oleic acid to the NaOH solution.

-

Heat the mixture with stirring until a clear solution is formed.

-

Add 250 mL of ice-cold water to the solution.

-

While stirring vigorously, add 25 mL of a 1% potassium permanganate solution over 1 minute, maintaining the temperature at 10 °C.

-

After 5 minutes, add solid sodium sulfite or disulfite in small portions until the purple color of the permanganate disappears.

-

Acidify the mixture with 9.5 mL of concentrated hydrochloric acid. A colorless, fluffy precipitate will form.

-

Collect the precipitate by suction filtration and dry it.

-

Wash the crude product with 50 mL of petroleum ether (60-80 °C) and dry under reduced pressure.

-

Powder the dried product in a mortar and digest it with 100-150 mL of petroleum ether in a beaker to remove saturated fatty acid impurities.

-

Collect the insoluble 9,10-dihydroxystearic acid by suction filtration.

-

Recrystallize the product from ethanol to obtain a colorless powder.

Safety Precautions:

-

Potassium permanganate is a strong oxidizing agent; handle with care.

-

Concentrated hydrochloric acid is corrosive; use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Petroleum ether is flammable; avoid open flames.

Synthesis of 9,10-Dihydroxystearic Acid via in situ Performic Acid

This protocol is based on the procedure from Organic Syntheses.[2]

Materials:

-

Oleic acid (U.S.P. grade)

-

Formic acid (98-100%)

-

Hydrogen peroxide (30%)

-

Sodium hydroxide (3N aqueous solution)

-

Hydrochloric acid (3N aqueous solution)

-

Ethanol (95%)

-

Diethyl ether (optional)

Equipment:

-

Three-necked flask (1 L)

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Heating mantle or water bath

-

Distillation apparatus

-

Suction filtration apparatus

Procedure (0.5 mole scale):

-

To a 1 L three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 141 g (0.5 mole) of oleic acid and 425 mL of formic acid.

-

With vigorous stirring, add approximately 60 g of 30% hydrogen peroxide over 15 minutes.

-

The reaction is exothermic; maintain the temperature at 40 °C using a water bath.

-

After about 3 hours, or once the peroxide is consumed (test with peroxide test strips), remove the formic acid by distillation under reduced pressure.

-

To the residue (hydroxyformoxystearic acids), add an excess of 3N aqueous sodium hydroxide and heat at 100 °C for 1 hour.

-

Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring. An oil will separate and solidify upon cooling.

-

Discard the aqueous layer. Remelt the solid with hot water and stir well to remove residual salts.

-

Allow the oil to solidify and discard the aqueous layer.

-

Dissolve the solid in 400 mL of 95% ethanol by heating.

-

Crystallize the product at 0 °C for several hours.

-

Collect the crystals by filtration and dry under vacuum. A second recrystallization may be necessary to achieve higher purity.

Safety Precautions:

-

Hydrogen peroxide and formic acid are corrosive. Handle with appropriate PPE.

-

The reaction can be exothermic; careful temperature control is necessary.

-

Perform distillations in a well-ventilated fume hood.

Biological Significance: PPAR Activation

9,10-Dihydroxystearic acid has been shown to be an agonist of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and to a lesser extent PPARγ. PPARs are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism.

Activation of PPARα by 9,10-DHSA in hepatocytes leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, thereby promoting the catabolism of fatty acids. This can contribute to a reduction in circulating lipid levels. In diabetic models, 9,10-DHSA has been shown to improve glucose tolerance and insulin (B600854) sensitivity, effects that may be related to its activation of PPARγ.

Visualizations

Synthesis Pathway of 9,10-Dihydroxystearic Acid

References

chemical and physical properties of 9,10-Dihydroxystearic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of 9,10-Dihydroxystearic acid (DHSA). DHSA is a dihydroxy fatty acid derived from oleic acid that is gaining attention for its potential applications in the pharmaceutical and cosmetic industries.

Chemical and Physical Properties

9,10-Dihydroxystearic acid, with the CAS Registry Number 120-87-6, is an 18-carbon saturated fatty acid containing two hydroxyl groups on the 9th and 10th carbon atoms.[1] It is formally derived from stearic (octadecanoic) acid.[1][2]

General and Computational Properties

The fundamental chemical and computed properties of 9,10-Dihydroxystearic acid are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₆O₄ | [1][3] |

| Molecular Weight | 316.48 g/mol | [1][2][4] |

| Exact Mass | 316.26135963 Da | [1][2] |

| IUPAC Name | 9,10-dihydroxyoctadecanoic acid | [1] |

| Synonyms | DHSA, NSC 60305 | [3][5] |

| Hydrogen Bond Donors | 3 | [2][6] |

| Hydrogen Bond Acceptors | 4 | [2][6] |

| Rotatable Bond Count | 16 | [2][6] |

| Topological Polar Surface Area | 77.8 Ų | [1][2] |

| XLogP3 | 4.34 - 5.1 | [1][2] |

Physical State and Appearance

| Property | Description | Source(s) |

| Appearance | White to off-white crystalline solid. Described as white, odorless, tasteless, lustrous crystals with a fatty feel. | [3][4][7] |

| Melting Point | 80 - 136 °C. Note: The reported melting point varies significantly, which may be attributable to differences between stereoisomers (e.g., erythro vs. threo) or purity of the samples. | [2][4][8][9] |

| Boiling Point | ~481.6 °C at 760 mmHg (Predicted) | [2] |

| Density | ~1.0 g/cm³ (Predicted) | [2] |

| Refractive Index | ~1.481 (Predicted) | [2] |

| pKa | 4.78 ± 0.10 (Predicted) | [9] |

Solubility

9,10-Dihydroxystearic acid is soluble in several organic solvents but is sparingly soluble in aqueous solutions.[3][4] For aqueous applications, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer.[3]

| Solvent | Solubility | Source(s) |

| Dimethyl formamide (B127407) (DMF) | ~25 mg/mL | [3][5][9] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL | [3][5][9] |

| Ethanol (B145695) | ~5 mg/mL | [3][5][9] |

| DMSO:PBS (pH 7.2) (1:5) | ~0.16 mg/mL | [3][5][9] |

| Water | Insoluble (0.7641 mg/L at 25°C, Estimated) | [4][10] |

| Hot Alcohol or Acetone | Soluble | [4] |

| Ether | Slightly Soluble | [4] |

Spectral Data

| Technique | Data Highlights | Source(s) |

| Mass Spectrometry (MS) | ESI-MS: m/z 315.25 [M-H]⁻. The observed molecular weight is consistent with the theoretical value. | [11][12] |

| ¹H NMR (300 MHz, DMSO-d₆) | δ (ppm): 11.94 (s, 1H, COOH), 4.12 (br s, 2H, OH), 3.09–3.25 (m, 2H, CH-OH), 2.17 (t, 2H, CH₂-COOH), 1.10–1.56 (m, 26H, CH₂), 0.84 (t, 3H, CH₃) | [12] |

| ¹³C NMR (300 MHz, DMSO-d₆) | δ (ppm): 174.5 (COOH), 73.1 (2xCH), 33.7, 32.3, 31.4, 29.3, 29.2, 29.1, 28.9, 28.8, 28.6, 25.7, 24.5, 22.1 (CH₂), 14.0 (CH₃) | [12] |

| Infrared (IR) | Characteristic peaks for hydroxyl (-OH) and carboxyl (-COOH) groups are present, confirming the structure of a dihydroxy carboxylic acid. | [11][13] |

Experimental Protocols

Synthesis of 9,10-Dihydroxystearic Acid from Oleic Acid

A common and well-documented method for synthesizing DHSA is through the hydroxylation of oleic acid. Two primary methods are detailed below.

This protocol is adapted from Organic Syntheses.[14] It involves the in situ formation of performic acid from formic acid and hydrogen peroxide, which then hydroxylates the double bond of oleic acid.

-

Reaction Setup: In a 1-liter three-necked flask equipped with a stirrer, add 141 g (0.5 mole) of oleic acid and 425 mL of 98-100% formic acid.

-

Addition of Oxidant: While stirring at 25°C, slowly add approximately 60 g of 30% hydrogen peroxide over a 15-minute period.

-

Reaction Control: The reaction is exothermic. Maintain the temperature at 40°C using a water bath. The mixture will become homogeneous after 20-30 minutes. The reaction is typically complete after 3 hours, or once a peroxide test is negative.

-

Workup - Hydrolysis: Remove the formic acid by distillation under reduced pressure. To the residue (hydroxyformoxystearic acids), add an excess of 3N aqueous sodium hydroxide (B78521) and heat at 100°C for 1 hour to hydrolyze the formate (B1220265) esters.

-

Isolation: Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring. The oily DHSA will separate and solidify upon cooling.

-

Washing: Remelt the crude solid with hot water and stir well to remove residual salts. Allow to cool and discard the aqueous layer.

-

Purification: Dissolve the crude solid in 400 mL of hot 95% ethanol. Crystallize at 0°C for several hours. Collect the product by filtration and dry under vacuum. A second recrystallization from 250 mL of 95% ethanol yields a product with a melting point of approximately 90–92°C.[14]

Caption: Synthesis of 9,10-DHSA from Oleic Acid.

This method uses potassium permanganate (B83412) under alkaline conditions for hydroxylation.[15]

-

Saponification: Dissolve 1.00 mmol of oleic acid in a solution of 7.85 mmol NaOH in 32 mL of water by heating until the solution is clear.

-

Oxidation: Add 250 mL of ice-cold water. While stirring vigorously at a temperature below 10°C, add 25 mL of a 1% potassium permanganate solution within one minute.

-

Quenching: After 5 minutes, add solid sodium sulfite (B76179) to reduce the excess potassium permanganate.

-

Acidification and Isolation: Acidify the solution with concentrated hydrochloric acid. A colorless precipitate of crude DHSA will form. Collect the solid by suction filtration.

-

Purification: Wash the crude product with petroleum ether to remove unreacted starting material and other nonpolar impurities. The insoluble DHSA is then recrystallized from ethanol to yield the pure product.[15]

Biological Activities and Signaling Pathways

9,10-DHSA is an oxidation product of oleic acid and has been shown to possess biological activity, particularly in the context of metabolic regulation.[3][5]

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

DHSA has been identified as a ligand for PPARs, which are nuclear receptors that play critical roles in lipid and glucose metabolism.

-

PPARγ Activation: In vitro studies using CV-1 cells demonstrated that DHSA (50-100 µM) activates PPARγ in a dose-dependent manner.[16][17] This activation is weaker than that of the potent synthetic agonist rosiglitazone.[17]

-

PPARα Activation: There are conflicting reports regarding PPARα. One study reported that DHSA does not activate PPARα in CV-1 cells[17], while another states that it does activate PPARα in the same cell line at concentrations of 50 to 100 µM[3]. This discrepancy may be due to different experimental conditions or reporter constructs and warrants further investigation.

Activation of PPARγ by DHSA is thought to be a key mechanism behind its observed effects on glucose metabolism.[17]

Caption: PPARγ activation pathway by 9,10-DHSA.

In Vivo Metabolic Effects

Studies in KKAy diabetic mice, a model for type 2 diabetes, have shown significant metabolic benefits of dietary DHSA.[5][17]

-

Experimental Protocol: Male KKAy mice were fed a high-fat diet containing 4% DHSA for 5-6 weeks.[17]

-

Results: Compared to control groups, mice fed the DHSA-supplemented diet exhibited:

These findings suggest that 9,10-DHSA has the potential to act as a therapeutic agent for improving insulin resistance and managing type 2 diabetes.

Metabolic Context

DHSA is not only a signaling molecule but also a metabolite within fatty acid pathways.

-

Formation: It is formed from the oxidation of oleic acid and can be produced in cells such as human hepatic cancer HepG2 cells.[3][5]

-

Further Metabolism: In plant systems, DHSA can be a substrate for cytochrome P450 enzymes, which can catalyze ω-hydroxylation to form 9,10,18-trihydroxystearic acid.[18] This indicates potential pathways for its further modification and degradation.

References

- 1. 9,10-Dihydroxystearic acid | C18H36O4 | CID 89377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 9,10-Dihydroxystearic Acid [drugfuture.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Page loading... [guidechem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. erythro-9,10-Dihydroxystearic acid [chembk.com]

- 9. 9,10-DIHYDROXYSTEARIC ACID CAS#: 120-87-6 [m.chemicalbook.com]

- 10. 9,10-dihydroxystearic acid, 120-87-6 [thegoodscentscompany.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Making sure you're not a bot! [oc-praktikum.de]

- 16. medchemexpress.com [medchemexpress.com]

- 17. [Effects of 9,10-dihydroxysteatic acid on glucose metabolism in KKAy mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. omega-Hydroxylation of Z9-octadecenoic, Z9,10-epoxystearic and 9,10-dihydroxystearic acids by microsomal cytochrome P450 systems from Vicia sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isomers and Stereochemistry of 9,10-Dihydroxystearic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers and stereochemistry of 9,10-dihydroxystearic acid (9,10-DHSA), a molecule of significant interest in various scientific and therapeutic fields. This document details the synthesis, physical properties, and biological activities of the different stereoisomers of 9,10-DHSA, offering valuable insights for researchers in lipid chemistry, drug discovery, and metabolic disease.

Introduction to 9,10-Dihydroxystearic Acid

9,10-Dihydroxystearic acid is a dihydroxy fatty acid derived from oleic acid.[1] Its structure contains two chiral centers at carbons 9 and 10, giving rise to four possible stereoisomers: (9R,10R), (9S,10S), (9R,10S), and (9S,10R). These stereoisomers can be grouped into two pairs of enantiomers, which are also diastereomers of each other: the threo pair ((9R,10R) and (9S,10S)) and the erythro pair ((9R,10S) and (9S,10R)).[2][3] The specific stereochemistry of these isomers plays a crucial role in their physical properties and biological functions.

Stereoisomers of 9,10-Dihydroxystearic Acid

The spatial arrangement of the hydroxyl groups at the C9 and C10 positions defines the stereoisomers of 9,10-DHSA.

Stereoisomeric relationships of 9,10-dihydroxystearic acid.

Quantitative Data of 9,10-Dihydroxystearic Acid Isomers

The physical properties of the 9,10-DHSA isomers, particularly their melting points, are distinct. A summary of the available data is presented below. Please note that specific optical rotation values for all individual enantiomers are not consistently reported in the literature.

| Isomer/Mixture | Stereochemistry | Melting Point (°C) |

| erythro | (9R,10S) / (9S,10R) | 132[4] |

| Racemic (±) | 80-85[5] | |

| threo | (9R,10R) / (9S,10S) | 90[6] |

| Racemic (±) | Not consistently reported | |

| Mixture from Oleic Acid | Primarily threo | 90-92 (after recrystallization)[7] |

Experimental Protocols

Synthesis of erythro-9,10-Dihydroxystearic Acid

This protocol describes the synthesis of the erythro diastereomer from oleic acid via oxidation with potassium permanganate (B83412).[4]

Materials:

-

Oleic acid (technical grade, 90%)

-

Sodium hydroxide (B78521) (NaOH)

-

Potassium permanganate (KMnO₄), 1% solution

-

Sodium sulfite (B76179) (Na₂SO₃) or sodium disulfite (Na₂S₂O₅)

-

Concentrated hydrochloric acid (HCl)

-

Petroleum ether (60-80 °C)

Procedure:

-

Dissolve 314 mg (1.00 mmol) of oleic acid in a solution of 314 mg (7.85 mmol) of NaOH in 32 mL of water with heating and stirring until a clear solution is formed.

-

Add 250 mL of ice-cold water to the solution.

-

While maintaining the temperature at 10 °C, add 25 mL of 1% potassium permanganate solution within 1 minute under vigorous stirring.

-

After 5 minutes, add solid sodium sulfite or disulfite until the purple color of the permanganate disappears.

-

Acidify the solution with 9.5 mL of concentrated hydrochloric acid. A colorless, fluffy precipitate will form.

-

Collect the precipitate by suction filtration and dry. The crude yield should be approximately 301 mg with a melting point of 81-88 °C.[4]

-

Wash the crude product with 5 mL of petroleum ether and dry under reduced pressure.

-

Powder the dried product and digest it with 10-15 mL of petroleum ether to remove unreacted saturated fatty acids.

-

Collect the insoluble dihydroxystearic acid by suction filtration and recrystallize from ethanol to yield a colorless powder with a melting point of 132 °C.[4]

Synthesis of threo-9,10-Dihydroxystearic Acid

This protocol outlines the synthesis of the threo diastereomer from oleic acid using performic acid generated in situ.[7]

Materials:

-

Oleic acid

-

Formic acid (98-100%)

-

30% Hydrogen peroxide (H₂O₂)

-

3N Sodium hydroxide (NaOH) solution

-

3N Hydrochloric acid (HCl)

-

95% Ethanol

Procedure:

-

To a well-stirred mixture of 141 g (0.5 mole) of oleic acid and 425 mL of formic acid at 25 °C, add approximately 60 g of 30% hydrogen peroxide over 15 minutes.

-

Maintain the reaction temperature at 40 °C for about 3 hours.

-

Remove the formic acid by distillation under reduced pressure.

-

Heat the residue with an excess of 3N aqueous sodium hydroxide at 100 °C for 1 hour.

-

Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring.

-

Allow the separated oil to solidify and discard the aqueous layer.

-

Remelt the solid with hot water and stir well to remove residual salts and acids.

-

After solidification, dissolve the product in 400 mL of 95% ethanol by heating.

-

Crystallize the product at 0 °C for several hours.

-

Collect the crystals by filtration and dry under vacuum. The crude product has a melting point of 85-90 °C.[7]

-

Further recrystallization from ethanol can yield a purer product with a melting point of 90-92 °C.[7]

Chiral Resolution of 9,10-Dihydroxystearic Acid Enantiomers

General Protocol for Diastereomeric Salt Crystallization:

-

Dissolve the racemic mixture of the 9,10-DHSA diastereomer (either erythro or threo) in a suitable solvent.

-

Add a stoichiometric amount of a chiral resolving agent (e.g., a chiral amine like brucine (B1667951) or a chiral acid like tartaric acid).

-

Allow the diastereomeric salts to crystallize. Due to different solubilities, one diastereomeric salt will preferentially crystallize out of the solution.

-

Separate the crystals by filtration.

-

Liberate the enantiomerically enriched 9,10-DHSA from the salt by treatment with an acid or base to remove the resolving agent.

-

Extract the purified enantiomer with an organic solvent.

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is used to assess the effect of 9,10-DHSA on glucose metabolism in a mouse model.[11]

Procedure:

-

Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.

-

Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.[12]

-

Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[12]

-

Plot the blood glucose concentration over time to determine the glucose tolerance curve.

PPAR Transcription Factor Activity Assay

This assay can be used to determine the ability of 9,10-DHSA isomers to activate PPARα and PPARγ.[13]

General Principle: This is typically a cell-based assay using a reporter gene system or a direct binding assay. In a reporter gene assay, cells are co-transfected with an expression vector for the PPAR of interest and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).

Simplified Protocol:

-

Culture a suitable cell line (e.g., CV-1, HepG2) in 96-well plates.

-

Transfect the cells with the appropriate PPAR expression and reporter plasmids.

-

Treat the cells with different concentrations of the 9,10-DHSA isomer being tested.

-

After an incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

An increase in reporter activity indicates activation of the PPAR by the test compound.

Biological Activities and Signaling Pathways

9,10-DHSA has been shown to exhibit a range of biological activities, primarily related to the regulation of metabolism.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

9,10-DHSA is an agonist for both PPARα and PPARγ.[14] PPARs are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.[15]

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.[16]

-

PPARγ: Highly expressed in adipose tissue and plays a key role in adipogenesis, lipid storage, and insulin (B600854) sensitization.[17]

The activation of these receptors by 9,10-DHSA is a key mechanism underlying its metabolic effects.

References

- 1. 9,10-Dihydroxystearic Acid [drugfuture.com]

- 2. 9,10-Dihydroxystearic acid, erythro- | C18H36O4 | CID 12235229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. erythro-9,10-Dihydroxystearic acid [chembk.com]

- 6. echemi.com [echemi.com]

- 7. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 11. researchgate.net [researchgate.net]

- 12. Peroxisome Proliferator-Activated Receptor γ and Its Role in Adipocyte Homeostasis and Thiazolidinedione-Mediated Insulin Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 9,10-Dihydroxystearic acid | C18H36O4 | CID 89377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. pnas.org [pnas.org]

- 16. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Metabolic Pathway of 9,10-Dihydroxystearic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dihydroxystearic acid (9,10-DHSA) is a dihydroxy fatty acid derived from oleic acid, an abundant monounsaturated fatty acid in nature. Emerging research has highlighted the significant biological activities of 9,10-DHSA, positioning it as a molecule of interest in metabolic regulation and inflammatory signaling. This technical guide provides a comprehensive overview of the metabolic pathway of 9,10-DHSA, including its biosynthesis, degradation, and its role in key signaling pathways. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the biochemical processes to support further research and drug development efforts.

Biosynthesis of 9,10-Dihydroxystearic Acid

The primary route for the biosynthesis of 9,10-DHSA in biological systems is the oxidation of oleic acid. This transformation is a two-step enzymatic process.

First, oleic acid undergoes epoxidation at its double bond to form 9,10-epoxystearic acid. This reaction is catalyzed by cytochrome P450 monooxygenases. Subsequently, the epoxide ring of 9,10-epoxystearic acid is hydrolyzed by an epoxide hydrolase to yield 9,10-DHSA.[1][2]

Degradation of 9,10-Dihydroxystearic Acid

The metabolic fate of 9,10-DHSA involves further oxidation. A key degradation pathway is initiated by omega-hydroxylation, a reaction catalyzed by microsomal cytochrome P450 systems. This results in the formation of 9,10,18-trihydroxystearic acid.[3] The subsequent steps in the complete degradation of this polyhydroxylated fatty acid are not yet fully elucidated but may involve pathways analogous to fatty acid beta-oxidation.

Signaling Pathways Modulated by 9,10-Dihydroxystearic Acid

9,10-DHSA has been shown to modulate at least two significant signaling pathways: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the NLRP3 inflammasome.

PPARγ Activation

9,10-DHSA can activate PPARγ, a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[4] This activation is thought to be the mechanism behind the observed improvements in glucose tolerance and insulin (B600854) sensitivity in animal models.

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune system by inducing inflammation. The precise mechanism by which 9,10-DHSA activates the NLRP3 inflammasome is still under investigation but is an area of active research due to its implications for inflammatory diseases.

Quantitative Data

The following table summarizes the available quantitative data related to the biological activity of 9,10-DHSA.

| Parameter | Value | Biological System | Reference |

| PPARγ Activation | 50-100 µM | CV-1 cells | [4] |

| In vivo Efficacy | 4% in diet | KKAy diabetic mice | [4] |

Experimental Protocols

Synthesis and Purification of 9,10-Dihydroxystearic Acid

A common laboratory-scale synthesis of 9,10-DHSA involves the oxidation of oleic acid.

Materials:

-

Oleic acid

-

Formic acid (98-100%)

-

30% Hydrogen peroxide

-

3N Sodium hydroxide (B78521)

-

3N Hydrochloric acid

-

Petroleum ether

Procedure:

-

To a stirred mixture of oleic acid and formic acid, slowly add 30% hydrogen peroxide.

-

Maintain the reaction temperature at 40°C.

-

After the reaction is complete (approximately 3 hours), remove the formic acid by distillation under reduced pressure.

-

Heat the residue with an excess of 3N aqueous sodium hydroxide at 100°C for 1 hour.

-

Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring.

-

Allow the separated oil to solidify and discard the aqueous layer.

-

Wash the solid with hot water to remove residual salts.

-

Dissolve the crude product in hot 95% ethanol and allow it to crystallize at 0°C.

-

Collect the crystals by filtration and wash with cold petroleum ether to remove any unreacted oleic acid.

-

Recrystallize from 95% ethanol to obtain pure 9,10-dihydroxystearic acid.[5]

Assay for Epoxide Hydrolase Activity

The activity of epoxide hydrolase in converting 9,10-epoxystearic acid to 9,10-DHSA can be measured using a radiometric assay.

Materials:

-

[1-¹⁴C]-9,10-epoxystearic acid (substrate)

-

Enzyme source (e.g., microsomal fraction)

-

Buffer (e.g., Tris-HCl, pH 7.4)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Thin-layer chromatography (TLC) system

Procedure:

-

Incubate the enzyme source with [1-¹⁴C]-9,10-epoxystearic acid in the appropriate buffer at 37°C.

-

Stop the reaction by adding an organic solvent to extract the lipids.

-

Separate the substrate (9,10-epoxystearic acid) and the product (9,10-DHSA) using TLC.

-

Quantify the amount of radioactive product formed using a scintillation counter or autoradiography.[6]

Quantitative Analysis of 9,10-Dihydroxystearic Acid in Biological Samples

A sensitive and specific method for the quantification of 9,10-DHSA in biological samples can be achieved using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Internal standard (e.g., deuterated 9,10-DHSA)

-

Derivatizing agent (e.g., diazomethane (B1218177) for methylation)

-

GC-MS system

Procedure:

-

Extract total lipids from the biological sample.

-

Add a known amount of the internal standard.

-

Derivatize the fatty acids to their methyl esters.

-

Analyze the sample by GC-MS, monitoring specific ions for the analyte and the internal standard.

-

Quantify the amount of 9,10-DHSA based on the ratio of the peak areas of the analyte and the internal standard.[2][7]

Conclusion

9,10-Dihydroxystearic acid is a bioactive lipid with a defined metabolic pathway originating from oleic acid. Its synthesis is catalyzed by cytochrome P450 monooxygenases and epoxide hydrolases, while its degradation is initiated by omega-hydroxylation. The ability of 9,10-DHSA to activate PPARγ and potentially the NLRP3 inflammasome makes it a compelling target for further investigation in the context of metabolic and inflammatory diseases. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to explore the therapeutic potential of modulating the 9,10-DHSA metabolic pathway. Further research is warranted to fully elucidate the downstream degradation products of 9,10-DHSA and the precise molecular mechanisms underlying its signaling activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Gas chromatography/mass spectrometric assay of endogenous cellular lipid peroxidation products: quantitative analysis of 9- and 10-hydroxystearic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

9,10-Dihydroxystearic acid discovery and historical context

An In-depth Technical Guide to 9,10-Dihydroxystearic Acid: Discovery, Historical Context, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Dihydroxystearic acid (DHSA), a dihydroxy fatty acid derived from the common monounsaturated fatty acid, oleic acid, has garnered scientific interest for over a century. Its journey from a soil-isolated natural product to a molecule of interest in metabolic research is a testament to the evolution of organic chemistry and biochemistry. This technical guide provides a comprehensive overview of the discovery and historical context of 9,10-dihydroxystearic acid, detailed experimental protocols for its synthesis, a compilation of its key quantitative data, and an exploration of its biological significance, particularly its role in metabolic signaling pathways.

Discovery and Historical Context

The story of 9,10-dihydroxystearic acid begins not in a laboratory flask, but in the soil. In 1908, Oswald Schreiner and Edmund C. Shorey of the U.S. Department of Agriculture's Bureau of Soils reported the isolation of a novel organic compound from soil samples, which they identified as dihydroxystearic acid.[1] This discovery marked the first identification of this compound in nature.

Prior to its isolation from a natural source, the chemical synthesis of 9,10-dihydroxystearic acid had been explored through the oxidation of oleic acid. One of the earliest documented methods dates back to the late 19th century, employing potassium permanganate (B83412) as the oxidizing agent.[2][3] These early preparations, while foundational, often resulted in mixtures of products and were not fully characterized.

A significant advancement in the synthesis of 9,10-dihydroxystearic acid came in the mid-20th century. The work of Daniel Swern, John T. Scanlan, and Geraldine B. Dickel, detailed in Organic Syntheses, provided a reliable and well-documented procedure using performic acid (a mixture of formic acid and hydrogen peroxide) for the hydroxylation of oleic acid.[4] This method offered better control and yields, becoming a benchmark for the preparation of the low-melting isomer of 9,10-dihydroxystearic acid. The high-melting isomer could be similarly prepared from elaidic acid, the trans-isomer of oleic acid.[4]

The two isomers of 9,10-dihydroxystearic acid, arising from the cis- and trans-configurations of the parent oleic and elaidic acids, respectively, exhibit distinct physical properties, most notably their melting points. The stereochemistry of these isomers was a subject of investigation, contributing to the broader understanding of addition reactions to alkenes.

Experimental Protocols

The synthesis of 9,10-dihydroxystearic acid primarily involves the hydroxylation of the double bond in oleic acid. Below are detailed protocols for two historically significant methods.

Permanganate Oxidation of Oleic Acid (Historical Method)

This method is based on the early approaches to oxidizing oleic acid. It results in the syn-dihydroxylation of the double bond.

Materials:

-

Oleic acid (technical grade, ~90%)

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Sodium sulfite (B76179) or sodium bisulfite

-

Petroleum ether (60-80 °C)

-

Ethanol (B145695) (95%)

-

5 L beaker or Erlenmeyer flask

-

Heatable magnetic stirrer and stir bar

-

Suction flask and Büchner funnel

-

Mortar and pestle

-

Desiccator

Procedure: [5]

-

In a 5 L beaker, dissolve 3.14 g (approx. 10.0 mmol of pure oleic acid) of technical oleic acid in a solution of 3.14 g (78.5 mmol) of NaOH in 320 mL of water by heating and stirring until the solution is clear.

-

Cool the solution and add 2.5 L of ice-cold water.

-

While maintaining the temperature at approximately 10 °C and stirring vigorously, add 250 mL of a 1% potassium permanganate solution over a period of 1 minute.

-

After 5 minutes, add solid sodium sulfite or sodium bisulfite in small portions until the purple color of the permanganate is discharged.

-

Acidify the solution with 94 mL of concentrated hydrochloric acid. A colorless, fluffy precipitate of crude 9,10-dihydroxystearic acid will form.

-

Collect the precipitate by suction filtration and dry it.

-

Wash the crude product with 50 mL of petroleum ether (60-80 °C) and dry under reduced pressure.

-

Powder the dried product in a mortar and digest it with 100-150 mL of petroleum ether in a beaker to remove any unreacted saturated fatty acids.

-

Collect the insoluble 9,10-dihydroxystearic acid by suction filtration.

-

Recrystallize the product from ethanol to obtain the purified erythro-9,10-dihydroxystearic acid.

Expected Yield: Approximately 87%.[5] Melting Point: 132 °C for the pure erythro isomer.[5]

Performic Acid Hydroxylation of Oleic Acid (Swern et al. Method)

This method, developed for the synthesis of the low-melting isomer, utilizes in situ generated performic acid for a controlled hydroxylation.

Materials:

-

Oleic acid

-

Formic acid (98-100%)

-

30% Hydrogen peroxide (H₂O₂)

-

3N Sodium hydroxide (NaOH) solution

-

3N Hydrochloric acid (HCl) solution

-

95% Ethanol

-

1 L three-necked flask

-

Stirring apparatus

-

Dropping funnel

-

Thermometer

-

Apparatus for distillation under reduced pressure

Procedure: [4]

-

In a 1 L three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place 141 g (0.5 mole) of oleic acid and 425 mL of formic acid.

-

While stirring, add approximately 60 g of 30% hydrogen peroxide over a 15-minute period.

-

The reaction is mildly exothermic. Maintain the temperature at 40 °C using a water bath. The mixture should become homogeneous after 20-30 minutes.

-

Continue stirring at 40 °C for about 3 hours, or until the peroxide is consumed (test with potassium iodide-starch paper).

-

Remove the formic acid by distillation under reduced pressure.

-

To the residue (hydroxyformoxystearic acids), add an excess of 3N aqueous sodium hydroxide and heat at 100 °C for 1 hour to saponify the formyl esters.

-

Pour the hot soap solution into an excess of 3N hydrochloric acid with stirring. An oil will separate and solidify upon cooling.

-

Discard the aqueous layer. Remelt the solid with hot water and stir well to wash out residual salts and acids. Allow it to solidify again and discard the aqueous layer.

-

Break the solid into small pieces and dissolve it in 400 mL of 95% ethanol by heating on a steam bath.

-

Crystallize the product at 0 °C for several hours.

-

Collect the crude 9,10-dihydroxystearic acid by filtration and dry it under vacuum.

-

A second recrystallization from 250 mL of 95% ethanol can be performed for further purification.

Expected Yield: 75-80 g of crude product, 60-65 g after second recrystallization.[4] Melting Point: 85-90 °C for the crude product, 90-92 °C after second recrystallization.[4]

Quantitative Data

The following tables summarize key quantitative data for 9,10-dihydroxystearic acid.

Table 1: Physical Properties of 9,10-Dihydroxystearic Acid Isomers

| Property | Low-Melting Isomer (from Oleic Acid) | High-Melting Isomer (from Elaidic Acid) | Reference |

| Melting Point (°C) | 90-92 (recrystallized) | 130-131 (pure) | [4] |

| Solubility | Soluble in hot alcohol and acetone, slightly in ether. Insoluble in water. | Not readily soluble in ether. | [4] |

Table 2: Spectroscopic and Analytical Data for 9,10-Dihydroxystearic Acid

| Data Type | Observed Values | Reference |

| Molecular Formula | C₁₈H₃₆O₄ | [6] |

| Molecular Weight | 316.48 g/mol | |

| Elemental Analysis | C: 68.31%, H: 11.47%, O: 20.22% (Calculated) | |

| C: 68.78%, H: 11.53% (Experimental) | [1] | |

| ¹H NMR (CD₃OD) | δ 4.85 (OH), 3.37 (–CH–O–), 2.28 (–CH₂ at C2), 1.60–1.29 (-(CH₂)n-) | [7] |

| ¹³C NMR (CD₃OD) | δ 180.2 (C1), 76.5 (C9, C10), 35.3-24.0 (aliphatic carbons), 14.8 (terminal methyl) | [7] |

| FTIR (cm⁻¹) | Characteristic peaks for O-H, C-H, and C=O stretching | [1][2] |

| Mass Spectrometry | Relative molecular weight of 315.1 (close to theoretical 316.48) | [1] |

Biological Role and Signaling Pathways

9,10-Dihydroxystearic acid is an oxidation product of oleic acid and has been shown to be formed in human hepatic cancer HepG2 cells.[8] Research has primarily focused on its effects on glucose metabolism and insulin (B600854) sensitivity.

Studies in KKAy diabetic mice have demonstrated that dietary supplementation with 9,10-dihydroxystearic acid can improve glucose tolerance and insulin sensitivity.[4] The proposed mechanism for these effects involves the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4] PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis, glucose homeostasis, and lipid metabolism.

At concentrations of 50-100 µM, 9,10-dihydroxystearic acid has been shown to activate PPARγ in a dose-dependent manner in CV-1 cells, although this activation is less potent than that of the synthetic PPARγ agonist, rosiglitazone.[4] Interestingly, at the tested concentrations, it did not activate PPARα.[4] The activation of PPARγ by 9,10-dihydroxystearic acid likely leads to the transcription of genes involved in improving insulin signaling and glucose uptake in peripheral tissues.

Visualizations

Experimental Workflows

Caption: Permanganate Oxidation Workflow

Caption: Performic Acid Hydroxylation Workflow

Signaling Pathway

Caption: PPARγ Signaling Pathway Activation by 9,10-DHSA

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. [Effects of 9,10-dihydroxysteatic acid on glucose metabolism in KKAy mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 9,10-Dihydroxystearic acid | C18H36O4 | CID 89377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. caymanchem.com [caymanchem.com]

Toxicological Profile of 9,10-Dihydroxystearic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological and biological data on 9,10-Dihydroxystearic acid (DHSA). A comprehensive toxicological evaluation of this compound has not been conducted, and significant data gaps exist. The information provided herein should be used for research and informational purposes only and is not intended as a definitive safety assessment.

Executive Summary

9,10-Dihydroxystearic acid (DHSA) is a dihydroxy fatty acid derived from oleic acid. Its toxicological profile is not well-established, with most available data focusing on its potential application in cosmetics and its metabolic effects. This guide provides an in-depth review of the existing literature, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes. The current body of evidence suggests low potential for dermal and ocular irritation. Some in vivo studies indicate potential metabolic benefits, such as improved glucose tolerance and insulin (B600854) sensitivity in diabetic mice, which appear to be mediated through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). However, a comprehensive assessment of its systemic toxicity, cytotoxicity, and genotoxicity is lacking. This document highlights these critical knowledge gaps to guide future research and development efforts.

Hazard Identification and Classification

Safety Data Sheets (SDS) for 9,10-Dihydroxystearic acid provide a general hazard classification based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Hazardous to the aquatic environment, long-term hazard | 4 | H413: May cause long lasting harmful effects to aquatic life |

It is important to note that many sources explicitly state that the toxicological properties of 9,10-Dihydroxystearic acid have not been thoroughly investigated[1].

Dermal and Ocular Toxicity

A key study evaluated the safety of threo-9,10-dihydroxystearic acid as a potential cosmetics ingredient, employing both in vitro and in vivo methods[2][3][4][5].

In Vitro Irritation Assays

In vitro studies were conducted to assess the potential for dermal and ocular irritation.

Table 2: Summary of In Vitro Irritation Studies

| Assay Type | Endpoint | Result | Conclusion |

| Ocular Irritection® | Protein denaturation | No significant effects observed | No ocular irritation potential |

| Dermal Irritection® | Protein denaturation | No significant effects observed | No dermal irritation potential |

In Vivo Human Studies

The in vivo studies in human volunteers further confirmed the low irritation and sensitization potential of DHSA.

Table 3: Summary of In Vivo Human Patch Tests

| Study Type | Test Substance Concentrations | Number of Subjects | Results | Conclusion |

| Primary Cutaneous Irritation | 1%, 3%, 5% | Not specified | No significant cutaneous skin irritation | Non-irritating |

| Cumulative Irritation | 1%, 3%, 5% | Not specified | No significant cumulative skin irritation | Non-irritating under repeated exposure |

| Human Repeated Insult Patch Test (HRIPT) | 1%, 3%, 5% | Not specified | Did not induce sensitization | Not a skin sensitizer |

Systemic Effects and Metabolism

The systemic effects of 9,10-Dihydroxystearic acid have been primarily investigated in the context of metabolic diseases.

In Vivo Metabolic Study in KKAy Mice

A study on KKAy diabetic mice investigated the effects of dietary DHSA on glucose metabolism and body weight[2][4][6].

Table 4: Effects of Dietary 9,10-Dihydroxystearic Acid in KKAy Mice

| Treatment Group | Duration | Key Findings |

| 4% DHSA in high-fat diet | 5-6 weeks | - Significantly lower blood glucose at 0.5h and 1h in glucose tolerance test.- Lower area under the glucose curve.- Improved insulin sensitivity.- Significantly lower body weight compared to the control group. |

| 2% DHSA in high-fat diet | 5-6 weeks | No significant effects reported. |

Mechanism of Action: PPAR Activation

The metabolic effects of 9,10-Dihydroxystearic acid appear to be linked to its ability to activate Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of lipid and glucose metabolism.

Table 5: In Vitro PPAR Activation in CV-1 Cells

| Receptor | DHSA Concentration (µmol/L) | Result |

| PPARγ | 5 - 20 | No activation |

| PPARγ | 50 - 100 | Dose-dependent activation |

| PPARα | Not specified | No activation |

Experimental Protocols

Safety Evaluation for Cosmetic Ingredients

The safety assessment of threo-9,10-dihydroxystearic acid followed a tiered approach, as depicted in the workflow below[2].

These assays are based on the principle that irritants can cause denaturation and disruption of corneal or dermal proteins. A standardized volume of the test material (neat DHSA at doses of 50, 75, 100, and 125 mg) was applied to a membrane disc in a 24-well plate and incubated for 24 hours at 25°C[4]. The optical density of the reagent in the wells was then measured to quantify protein damage.

The HRIPT is designed to assess the sensitization potential of a substance after repeated application to the skin of human volunteers. The test consists of two phases:

-

Induction Phase: The test material is applied to the same skin site under an occlusive or semi-occlusive patch multiple times over a period of several weeks (e.g., nine 24-hour applications over 3 weeks)[7][8][9].

-

Challenge Phase: Following a rest period of about two weeks, a single patch with the test material is applied to a naive skin site[7][8][9].

Skin reactions are scored at specified time points after patch removal to determine if sensitization has occurred.

In Vivo Study in KKAy Mice

-

Acclimatization: Standard laboratory conditions.

-

Experimental Groups: Mice were randomly divided into four groups and fed a high-fat diet containing:

-

4% 9,10-Dihydroxystearic acid

-

2% 9,10-Dihydroxystearic acid

-

4% Olive oil (control)

-

4% Corn oil (control)

-

-

Duration: 5 to 6 weeks.

-

Assessments:

-

Glucose Tolerance Test: Performed after 5 weeks.

-

Insulin Sensitivity Test: Performed after 6 weeks.

-

In Vitro PPARγ Activation Assay

-

Cell Line: CV-1 (monkey kidney fibroblast) cells were used.

-

Method: The specific reporter assay used was not detailed in the abstract, but typically involves co-transfection of the cells with a plasmid expressing the PPARγ ligand-binding domain fused to a DNA-binding domain, and a reporter plasmid containing a promoter with PPAR response elements driving the expression of a reporter gene (e.g., luciferase).

-

Treatment: Cells were treated with varying concentrations of 9,10-Dihydroxystearic acid (5-100 µmol/L)[2][4].

-

Endpoint: Activation of the receptor is quantified by measuring the expression of the reporter gene.

Identified Signaling Pathways

The primary signaling pathway identified for 9,10-Dihydroxystearic acid is the activation of PPARγ.

Data Gaps and Future Directions

The current body of literature on the toxicology of 9,10-Dihydroxystearic acid is sparse. To enable a comprehensive risk assessment for its use in various applications, including pharmaceuticals and consumer products, the following studies are recommended:

-

Acute Systemic Toxicity: Determination of LD50 values via oral, dermal, and inhalation routes.

-

Repeated Dose Systemic Toxicity: 28-day or 90-day studies to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Genotoxicity: A battery of tests to assess mutagenicity (e.g., Ames test) and clastogenicity (e.g., in vitro micronucleus assay).

-

Cytotoxicity: In vitro studies on a panel of relevant human cell lines to determine IC50 values.

-

Reproductive and Developmental Toxicity: Studies to evaluate potential effects on fertility and embryonic development.

-

Carcinogenicity: Long-term bioassays may be warranted depending on the results of genotoxicity tests and intended use.

Conclusion

Based on the limited available data, threo-9,10-dihydroxystearic acid demonstrates a low potential for dermal and ocular irritation and is not a skin sensitizer. In vivo studies in a diabetic mouse model suggest potential therapeutic benefits related to glucose and lipid metabolism, mediated through the activation of PPARγ. However, the classification of 9,10-Dihydroxystearic acid as "harmful if swallowed" and the significant lack of data on its systemic toxicity, cytotoxicity, and genotoxicity necessitate a cautious approach. Further comprehensive toxicological studies are crucial to fully characterize its safety profile for drug development and other applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. [Effects of 9,10-dihydroxysteatic acid on glucose metabolism in KKAy mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]

- 5. SAFETY EVALUATION FOR DERMAL AND OCULAR IRRIGATION OF PALM HIDYDROXYSTEARIC ACID AS A COSMETICS INGREDIENT – Journal of Oil Palm Research [jopr.mpob.gov.my]

- 6. researchgate.net [researchgate.net]

- 7. Human Repeated Insult Patch Test - CD Formulation [formulationbio.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

A Comprehensive Technical Review of 9,10-Dihydroxystearic Acid (9,10-DHSA) Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10-Dihydroxystearic acid (9,10-DHSA), a dihydroxylated fatty acid derived from oleic acid, has emerged as a molecule of significant interest in various biomedical research fields. Its diverse biological activities, including metabolic regulation, anti-inflammatory effects, and potential as an anti-cancer agent, have prompted extensive investigation into its mechanisms of action and therapeutic potential. This technical guide provides a comprehensive review of the current state of 9,10-DHSA research, with a focus on its synthesis, biological functions, and the experimental methodologies employed in its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate further exploration of this promising compound.

Introduction

9,10-Dihydroxystearic acid is a saturated fatty acid derivative characterized by the presence of two hydroxyl groups on the 9th and 10th carbon atoms of the stearic acid backbone. It is an oxidation product of oleic acid, a ubiquitous monounsaturated fatty acid. The presence of these hydroxyl groups imparts unique chemical and biological properties to 9,10-DHSA, distinguishing it from its parent molecule.

Early research into 9,10-DHSA focused on its chemical synthesis and identification. However, recent studies have unveiled its involvement in crucial physiological processes, positioning it as a potential therapeutic agent for a range of diseases. This guide will delve into the core areas of 9,10-DHSA research, providing an in-depth analysis of its known biological activities and the experimental frameworks used to elucidate them.

Synthesis of 9,10-Dihydroxystearic Acid

The primary method for synthesizing 9,10-DHSA involves the oxidation of oleic acid. Several protocols have been established, with variations in oxidizing agents, catalysts, and reaction conditions.

Experimental Protocol: Synthesis of erythro-9,10-Dihydroxystearic Acid from Oleic Acid

This protocol outlines a common method for the synthesis of the erythro isomer of 9,10-DHSA using potassium permanganate (B83412) as the oxidizing agent.

Materials:

-

Oleic acid (technical grade, 90%)

-

Sodium hydroxide (B78521) (NaOH)

-

Potassium permanganate (KMnO4)

-

Sodium sulfite (B76179) or sodium bisulfite

-

Concentrated hydrochloric acid (HCl)

-

Petroleum ether (60-80 °C)

-

Magnetic stirrer and stir bar

-

Beakers

-

Ice bath

-

Suction filtration apparatus

Procedure:

-

Saponification of Oleic Acid:

-

Dissolve 3.14 g (equivalent to 10.0 mmol of pure oleic acid) of technical grade oleic acid and 3.14 g (78.5 mmol) of NaOH in 32 mL of water in a 500 mL beaker with a magnetic stir bar.

-

Heat the mixture with stirring until a clear solution is formed.[1]

-

-

Oxidation:

-

Add 250 mL of ice-cold water to the solution.

-

While stirring vigorously and maintaining the temperature at 10 °C with an ice bath, add 25 mL of a 1% potassium permanganate solution within one minute.[1]

-

-

Reduction of Excess Permanganate:

-

After 5 minutes, add solid sodium sulfite or sodium bisulfite portion-wise until the purple color of the permanganate disappears.[1]

-

-

Acidification and Precipitation:

-

Acidify the solution with 9.5 mL of concentrated hydrochloric acid. The solution will become colorless, and a colorless, fluffy precipitate of 9,10-DHSA will form.[1]

-

-

Purification:

-

Collect the precipitate by suction filtration and dry it.

-

Wash the crude product with 5 mL of petroleum ether (60-80 °C) and dry under reduced pressure.

-

Powder the dried product in a mortar and digest it with 10-15 mL of petroleum ether in a beaker to remove any unreacted saturated fatty acids.

-

Collect the insoluble 9,10-DHSA by suction filtration.

-

Recrystallize the product from ethanol to obtain pure erythro-9,10-dihydroxystearic acid.[1]

-

Biological Activities and Mechanisms of Action

9,10-DHSA exhibits a range of biological activities, primarily related to metabolic regulation and immune modulation.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

9,10-DHSA has been identified as an agonist of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play critical roles in lipid and glucose metabolism.

Caption: PPARα activation pathway by 9,10-DHSA.

Anti-inflammatory Activity

The anti-inflammatory properties of 9,10-DHSA are an area of active investigation. While direct IC50 values for cytokine inhibition are not yet prominently reported, related fatty acid derivatives have shown significant effects. For instance, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE) has been shown to inhibit the production of TNF-α and IL-1β in LPS-stimulated macrophages.[4][5] This suggests that 9,10-DHSA may exert its anti-inflammatory effects through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

This protocol provides a general framework for assessing the effect of 9,10-DHSA on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

9,10-Dihydroxystearic acid (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

-

Cell Seeding:

-

Seed the cells into 96-well plates at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.[6]

-

-

Treatment:

-

Supernatant Collection:

-

After incubation, centrifuge the plates and collect the cell-free supernatants.

-

-

Cytokine Quantification:

Caption: Postulated anti-inflammatory mechanism of 9,10-DHSA.

Anti-proliferative Activity in Cancer Cells

Research on the anti-cancer properties of hydroxystearic acids has shown promising results. While specific data for 9,10-DHSA is emerging, studies on its close analog, 9-hydroxystearic acid (9-HSA), provide valuable insights. Methyl (R)-9-hydroxystearate, a derivative of 9-HSA, exhibited an IC50 value of 49 ± 1.3 µM on the human colon adenocarcinoma cell line, HT-29.[8] The anti-proliferative effect was associated with an arrest of the cell cycle in the G0/G1 phase.[8]

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of 9,10-DHSA on a cancer cell line using the MTT assay.

Materials:

-

HT-29 human colon adenocarcinoma cell line

-

McCoy's 5A medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

9,10-Dihydroxystearic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed HT-29 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[9]

-

-

Treatment:

-

Treat the cells with various concentrations of 9,10-DHSA (and a vehicle control) for 24, 48, and 72 hours.[9]

-

-

MTT Incubation:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

-

Formazan (B1609692) Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed.[10]

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.[10]

-

-

IC50 Calculation:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

-

References

- 1. PPAR transactivation assay [bio-protocol.org]

- 2. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator-activated receptor agonists to boost the anti-ageing potential of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Methodological & Application

Application Note: Quantification of 9,10-Dihydroxystearic Acid in Human Plasma by LC-MS/MS

Introduction

9,10-Dihydroxystearic acid (9,10-DHSA) is a dihydroxy fatty acid derived from oleic acid. It has been identified as a metabolite with potential biological significance, including roles in regulating cell proliferation. Accurate and sensitive quantification of 9,10-DHSA in biological matrices is crucial for understanding its physiological and pathological roles. This application note presents a robust and reliable method for the quantification of 9,10-DHSA in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a straightforward liquid-liquid extraction for sample preparation and utilizes electrospray ionization in negative ion mode for sensitive detection.

Experimental Protocols

1. Materials and Reagents

-

9,10-Dihydroxystearic acid (≥95% purity)

-

Internal Standard (IS): 9,10-Dihydroxystearic acid-d4 (or a suitable C18 fatty acid stable isotope-labeled standard)

-

LC-MS grade methanol (B129727), acetonitrile, isopropanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) formate (B1220265) (LC-MS grade)

-

Human plasma (sourced from a certified vendor)

2. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 9,10-DHSA in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution in methanol to a final concentration of 100 ng/mL.

3. Sample Preparation

-

Thaw frozen human plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the 100 ng/mL internal standard spiking solution.

-

For protein precipitation, add 400 µL of cold methanol.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex for 20 seconds and transfer to an LC autosampler vial for analysis.

4. LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., Agilent Zorbax Extend-C18, 2.1 mm x 150 mm, 5 µm)[1] |

| Mobile Phase A | Water with 10 mM ammonium formate and 0.1% formic acid[2] |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

| Gradient | Time (min) |

Mass Spectrometry (MS/MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[3] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Spray Voltage | -4500 V |

| Source Temp. | 350°C |

| Nebulizer Gas | 40 psi |

| Heater Gas | 20 psi |

| Curtain Gas | 20 psi |

| Collision Gas | Nitrogen |

MRM Transitions:

The deprotonated molecule [M-H]⁻ for 9,10-DHSA is m/z 315.26.[1] Fragmentation can occur via neutral losses of water or cleavage of the carbon-carbon bond between the two hydroxyl groups.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| 9,10-DHSA (Quantifier) | 315.3 | 185.1 | 25 | 100 |

| 9,10-DHSA (Qualifier) | 315.3 | 157.1 | 30 | 100 |

| IS (e.g., 9,10-DHSA-d4) | 319.3 | 189.1 | 25 | 100 |

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on typical values for fatty acid analysis.[3][4]

Table 1: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | R² |

| 9,10-DHSA | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| Analyte | Spiked Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |

| 9,10-DHSA | 5 | < 10% | < 15% | 90 - 110% |

| 50 | < 8% | < 12% | 92 - 108% | |

| 500 | < 5% | < 10% | 95 - 105% |

Table 3: Recovery and Matrix Effect